4-(3-Bromo-4-chlorophenyl)butanoic acid
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Overview
Description
4-(3-Bromo-4-chlorophenyl)butanoic acid is an organic compound that belongs to the class of butanoic acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-chlorobenzene with butyric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
4-(3-Bromo-4-chlorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-Bromo-4-chlorophenyl)butanoic acid include:
- 4-Bromobutyric acid
- 4-Chlorobutyric acid
- 3-Bromo-4-chlorophenylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Properties
Molecular Formula |
C10H10BrClO2 |
---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
4-(3-bromo-4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c11-8-6-7(4-5-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChI Key |
GSOPQLGLBNSJDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Br)Cl |
Origin of Product |
United States |
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